molecular formula C13H14ClF3O2 B1325188 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane CAS No. 898786-28-2

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane

Cat. No.: B1325188
CAS No.: 898786-28-2
M. Wt: 294.69 g/mol
InChI Key: LQUNGNOQEGPKPH-UHFFFAOYSA-N
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Description

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane is a chemical compound with the molecular formula C13H14ClF3O2 and a molecular weight of 294.7 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a hexanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethoxybenzene and 6-chlorohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

    Reaction Steps: The reaction proceeds through a series of steps, including halogenation, oxidation, and substitution reactions, to introduce the chloro and trifluoromethoxy groups onto the hexanone backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-oxo-1-(3-methoxyphenyl)hexane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    6-Chloro-1-oxo-1-(3-fluorophenyl)hexane: Similar structure but with a fluorophenyl group instead of a trifluoromethoxy group.

Uniqueness

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O2/c14-8-3-1-2-7-12(18)10-5-4-6-11(9-10)19-13(15,16)17/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUNGNOQEGPKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645181
Record name 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-28-2
Record name 6-Chloro-1-[3-(trifluoromethoxy)phenyl]-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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